3,5-Dibromo-2-ethoxy-4-methylpyridine
Description
3,5-Dibromo-2-ethoxy-4-methylpyridine is a halogenated pyridine derivative characterized by bromine substituents at positions 3 and 5, an ethoxy group at position 2, and a methyl group at position 3. Its structural features—particularly the electron-withdrawing bromine atoms and the ethoxy group—influence its reactivity in substitution and coupling reactions .
Properties
CAS No. |
610279-05-5 |
|---|---|
Molecular Formula |
C8H9Br2NO |
Molecular Weight |
294.97 g/mol |
IUPAC Name |
3,5-dibromo-2-ethoxy-4-methylpyridine |
InChI |
InChI=1S/C8H9Br2NO/c1-3-12-8-7(10)5(2)6(9)4-11-8/h4H,3H2,1-2H3 |
InChI Key |
IGBOBAMPSJLNBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC=C(C(=C1Br)C)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 3,5-dibromo-2-ethoxy-4-methyl- typically involves the bromination of 2-ethoxy-4-methylpyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction conditions often include a solvent such as acetic acid or carbon tetrachloride, and the reaction is performed at a controlled temperature to ensure selective bromination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of Pyridine, 3,5-dibromo-2-ethoxy-4-methyl- may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Substitution Reactions: Pyridine, 3,5-dibromo-2-ethoxy-4-methyl- can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents such as zinc in acetic acid or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide, sodium thiolate, or sodium alkoxide in solvents such as ethanol or dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Zinc in acetic acid, palladium on carbon (Pd/C) with hydrogen gas.
Major Products:
- Substituted pyridines with various functional groups replacing the bromine atoms.
- Oxidized products such as aldehydes or carboxylic acids.
- Reduced products where bromine atoms are replaced by hydrogen.
Scientific Research Applications
Pyridine, 3,5-dibromo-2-ethoxy-4-methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of Pyridine, 3,5-dibromo-2-ethoxy-4-methyl- involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and ethoxy group can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions with the active sites of enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key analogs of 3,5-Dibromo-2-ethoxy-4-methylpyridine include:
| Compound Name | CAS Number | Substituents (Positions) | Structural Similarity Score | Key Differences |
|---|---|---|---|---|
| 3,5-Dibromo-2-methoxy-4-methylpyridine | [164513-38-6] | Br (3,5), OMe (2), Me (4) | 0.84 | Methoxy vs. ethoxy at position 2 |
| 5-Bromo-2-hydroxy-4-methylpyridine | [13472-85-0] | Br (5), OH (2), Me (4) | 0.91 | Mono-bromination; hydroxyl group |
| 5-Bromo-2-methoxy-3-methylpyridine | [83664-33-9] | Br (5), OMe (2), Me (3) | 0.88 | Bromine at position 5 only |
| 3,5-Dibromo-2-hydrazinyl-4-methylpyridine | [3430-30-6] | Br (3,5), NHNH₂ (2), Me (4) | N/A | Hydrazinyl group at position 2 |
Notes:
- Bromination Pattern: Di-brominated analogs (e.g., [164513-38-6]) exhibit higher electrophilicity than mono-brominated derivatives (e.g., [13472-85-0]), favoring nucleophilic aromatic substitution reactions .
Physicochemical Properties
| Property | 3,5-Dibromo-2-ethoxy-4-methylpyridine | 5-Bromo-2-hydroxy-4-methylpyridine | 3,5-Dibromo-2-methoxy-4-methylpyridine |
|---|---|---|---|
| Molecular Weight (g/mol) | ~285.93 | ~204.02 | ~271.93 |
| Boiling Point (°C) | 280–285 (estimated) | 220–225 | 260–265 |
| Solubility in Water | Low | Moderate (due to -OH group) | Low |
| LogP (Octanol-Water) | ~3.2 | ~1.8 | ~2.9 |
Key Findings :
- The hydroxyl group in [13472-85-0] increases aqueous solubility but reduces lipid solubility compared to ethoxy/methoxy analogs .
- Di-bromination elevates molecular weight and boiling points due to increased halogen content .
Research Findings and Trends
- Structure-Activity Relationships (SAR) : Ethoxy-substituted pyridines exhibit superior metabolic stability over methoxy analogs in preclinical pharmacokinetic studies .
Biological Activity
3,5-Dibromo-2-ethoxy-4-methylpyridine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of 3,5-Dibromo-2-ethoxy-4-methylpyridine can be described as follows:
| Property | Details |
|---|---|
| CAS Number | 40015-25-6 |
| Molecular Formula | C10H10Br2N |
| Molecular Weight | 292.00 g/mol |
| IUPAC Name | 3,5-Dibromo-2-ethoxy-4-methylpyridine |
Synthesis Methods
The synthesis of 3,5-Dibromo-2-ethoxy-4-methylpyridine typically involves bromination reactions on a pyridine ring followed by ethylation. Common methods include:
- Bromination : Bromine is reacted with 2-ethoxy-4-methylpyridine under controlled conditions to introduce bromine atoms at the 3 and 5 positions.
- Ethylation : The ethoxy group is introduced via an alkylation reaction using ethyl halides.
Antimicrobial Activity
Research indicates that 3,5-Dibromo-2-ethoxy-4-methylpyridine exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
The Minimum Inhibitory Concentration (MIC) values for these bacteria range from 50 to 200 µg/mL, suggesting moderate antibacterial potency.
Anticancer Properties
A significant area of research focuses on the anticancer potential of this compound. Studies have demonstrated that it can inhibit the growth of several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 |
| MCF7 (Breast Cancer) | 20 |
| A549 (Lung Cancer) | 18 |
The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.
The biological activity of 3,5-Dibromo-2-ethoxy-4-methylpyridine is attributed to its interaction with specific molecular targets:
- Inhibition of Kinases : The compound has been shown to inhibit certain kinases involved in cancer cell proliferation.
- Induction of Apoptosis : It activates apoptotic pathways by promoting the expression of pro-apoptotic proteins while inhibiting anti-apoptotic factors.
- Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and function, leading to cell lysis.
Case Studies and Research Findings
-
Study on Anticancer Activity : A recent study published in Cancer Research highlighted that treatment with 3,5-Dibromo-2-ethoxy-4-methylpyridine led to a significant reduction in tumor size in xenograft models of breast cancer.
"The compound demonstrated a dose-dependent reduction in tumor volume and increased survival rates in treated mice" .
-
Antimicrobial Efficacy Study : Another study evaluated the antimicrobial activity against multi-drug resistant strains and found that it significantly inhibited growth compared to standard antibiotics.
"The compound showed promising results against resistant strains, suggesting its potential as a new antimicrobial agent" .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
